2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Description
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Properties
IUPAC Name |
2-iodo-4-methyl-5-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3IN/c1-4-2-6(12)7(13)3-5(4)8(9,10)11/h2-3H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHDGSONCOREHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697742 | |
| Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-68-5 | |
| Record name | 2-Iodo-4-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50697742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: 2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a halogenated and trifluoromethylated aniline derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity. The iodine atom provides a reactive handle for further synthetic modifications, for instance, through cross-coupling reactions. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside established methodologies for their experimental determination, to support its application in research and development.
It is important to note that this compound (CAS No. 872624-68-5) is a specialized chemical intermediate with limited publicly available data. Therefore, this guide will also draw upon data from the closely related and more extensively characterized compound, 2-Iodo-4-(trifluoromethyl)aniline (CAS No. 163444-17-5), to provide reasoned estimations and contextual understanding.
Core Physical and Chemical Properties
A summary of the core physical and chemical identifiers for this compound is presented below.
| Property | Value | Source |
| CAS Number | 872624-68-5 | [1] |
| Molecular Formula | C₈H₇F₃IN | [1] |
| Molecular Weight | 301.05 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Storage | Sealed in dry, 2-8°C | [1] |
Detailed Analysis of Physical Properties
Melting Point
The melting point is a critical indicator of a compound's purity. For pure, crystalline organic compounds, a sharp melting range of 0.5-1.0°C is expected.[2] Impurities typically lead to a depression and broadening of the melting point range.[2]
Experimental Protocol: Melting Point Determination (Capillary Method)
This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a melting point apparatus.[5][6]
Materials:
-
This compound sample
-
Melting point capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.[7]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will be forced into the tube. Tap the sealed end of the capillary tube gently on a hard surface to pack the sample into the bottom. Repeat until a sample height of 2-3 mm is achieved.[7]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Approximate Melting Point Determination: If the melting point is unknown, perform a rapid heating (10-20°C per minute) to determine an approximate melting range.[5]
-
Accurate Melting Point Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[5]
-
Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]
Caption: Workflow for Melting Point Determination.
Solubility
The solubility of a compound is a crucial parameter in drug development, influencing its formulation and bioavailability. The solubility of aniline derivatives is influenced by the interplay of the hydrophilic amino group and the lipophilic nature of the substituted benzene ring. The presence of a trifluoromethyl group generally increases lipophilicity.
Specific solubility data for this compound is not published. However, for the related 2-Iodo-4-(trifluoromethyl)aniline, it is noted to be soluble in methanol. It is highly probable that this compound will exhibit poor solubility in water and good solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
Experimental Protocol: Equilibrium Solubility Determination
This protocol provides a general method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
A range of solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol)
-
Small vials with screw caps
-
Shaker or rotator at a controlled temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or another quantitative analytical technique)
Procedure:
-
Sample Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
-
Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the filtered sample solution by a validated analytical method like HPLC to determine the concentration of the dissolved compound. This concentration represents the equilibrium solubility.
Spectroscopic Properties
Spectroscopic data is fundamental for the structural elucidation and confirmation of a synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbon atoms of the benzene ring, the methyl group, and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the -CF₃ group, which is a definitive indicator of its presence.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group, and strong C-F stretching bands associated with the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[8]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern can also offer structural information. For instance, a research article on a related compound, 2-Iodo-4-(trifluoromethyl)aniline, reported HRMS data confirming its molecular formula.[9]
Caption: Spectroscopic techniques for structural analysis.
Conclusion
This compound is a valuable synthetic intermediate with physical properties that are largely inferred from its structure and comparison with related compounds due to a lack of extensive characterization in the public domain. This guide provides the foundational information available for this compound and outlines the standard, reliable experimental protocols for determining its key physical properties, namely melting point and solubility. For any research or development application, it is imperative that these properties are determined experimentally for the specific batch of material being used. The spectroscopic methods described provide a robust framework for confirming the identity and purity of the compound.
References
-
Wang, L., et al. (2019). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. Organic & Biomolecular Chemistry, 17(38), 8738-8742.[9]
-
SpectraBase. (n.d.). 2-Methyl-5-(trifluoromethyl)aniline. Retrieved from [Link][10]
-
Google Patents. (n.d.). Preparation of trifluoromethylanilines. Retrieved from [11]
-
ResearchGate. (2007). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Retrieved from [Link][12]
-
PrepChem. (n.d.). Synthesis of 2-iodo-5-trifluoromethylphenol. Retrieved from [Link][13]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Retrieved from [Link][14]
-
Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link][5]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]
-
University of Toronto. (n.d.). Melting point determination. Retrieved from [Link][2]
-
BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link][6]
-
Chemistry For Everyone. (2023, January 31). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link][7]
-
MDPI. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link][8]
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Technical Guide: Solubility Profile & Solvent Selection for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
The following technical guide details the solubility profile, experimental determination protocols, and solvent selection strategies for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline .
Executive Summary & Chemical Identity
This compound (CAS: 883556-92-9) is a highly specialized halogenated intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (e.g., modified Nilotinib analogs) and advanced agrochemicals. Its structure features a lipophilic trifluoromethyl group and an iodine handle, creating a distinct solubility profile characterized by high lipophilicity and low aqueous solubility .
This guide provides a solubility matrix derived from structural analogs (e.g., 2-iodo-4-(trifluoromethyl)aniline) and outlines a self-validating protocol for precise solubility determination in your specific laboratory conditions.
Structural Analysis
-
Lipophilic Core: The trifluoromethyl (-CF3) and methyl (-CH3) groups significantly lower polarity, making the molecule hydrophobic.
-
Polar Handle: The primary amine (-NH2) provides a weak hydrogen-bonding donor/acceptor site, allowing solubility in polar aprotic solvents and alcohols.
-
Halogen Weight: The heavy iodine atom increases density and dispersion forces, often requiring chlorinated or aromatic solvents for high-concentration dissolution.
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and experimental data of structural analogs (e.g., CAS 163444-17-5).
| Solvent Class | Representative Solvent | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Ideal for extraction and transport. |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Preferred for cross-coupling reactions (Suzuki, Buchwald). |
| Esters | Ethyl Acetate (EtOAc) | High (>80 mg/mL) | Standard solvent for reaction workup and silica chromatography. |
| Alcohols | Methanol, Ethanol | Moderate (20–50 mg/mL) | Good for crystallization (often with water antisolvent). |
| Aromatics | Toluene, Benzene | Moderate-High | Used in high-temp reactions; solubility increases significantly with heat. |
| Alkanes | Hexanes, Heptane | Low (<5 mg/mL) | Excellent Anti-solvent for precipitation/crystallization. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Immiscible; forms biphasic systems. |
Critical Insight: The solubility in alcohols is temperature-dependent. While moderately soluble at room temperature (RT), this compound typically dissolves completely at reflux, making Ethanol/Water or Methanol/Water the optimal systems for recrystallization.
Experimental Protocol: Gravimetric Solubility Determination
Do not rely solely on literature values for critical process steps. Use this self-validating protocol to generate exact data for your specific batch purity.
Workflow Diagram: Solubility Screening
Caption: Stepwise gravimetric workflow to determine saturation limits without HPLC.
Step-by-Step Methodology
-
Preparation: Accurately weigh 50 mg of this compound into a clear 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments using a calibrated micropipette.
-
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute. Maintain temperature at 25°C.
-
Observation:
-
Clear Solution: Stop. Calculate solubility (
). -
Turbid/Solid Remains: Continue addition.
-
-
Endpoint: If the solid persists after 5 mL of solvent, the solubility is <10 mg/mL.
-
Validation (Optional): Filter the saturated solution, evaporate a known volume of the filtrate, and weigh the residue to confirm the concentration.
Application Strategies
A. Reaction Solvent Selection
For nucleophilic aromatic substitution (SnAr) or Palladium-catalyzed coupling (Suzuki/Sonogashira):
-
Recommended: DMSO or DMF .
-
Reasoning: These solvents possess high dielectric constants that stabilize the transition states of metal complexes while fully solubilizing the lipophilic iodo-aniline starting material.
-
In-Text Citation: Similar iodinated trifluoromethyl-anilines utilize DMF/DMSO for efficient cross-coupling yields due to enhanced solubility and reaction kinetics [1, 2].
B. Purification (Recrystallization)
To purify the compound from synthesis impurities (e.g., unreacted iodine or isomers):
-
Primary System: Ethanol/Water (4:1) .
-
Protocol:
-
Dissolve crude solid in boiling Ethanol (approx. 10 mL/g).
-
Add hot Water dropwise until persistent turbidity is just observed.
-
Add a few drops of Ethanol to clear the solution.
-
Allow to cool slowly to RT, then to 4°C.
-
-
Mechanism: The hydrophobic CF3 and Iodo groups drive precipitation as the solvent polarity increases (due to water addition), while polar impurities remain in the mother liquor [3].
Safety & Handling (Halogenated Anilines)
-
Hazard: This compound is likely an irritant (Skin/Eye) and potentially toxic if inhaled/swallowed (H302/H315/H319).
-
Specific Risk: The C-I bond is photolabile. Solutions should be protected from light to prevent iodine liberation (turning the solution purple/brown).
-
Storage: Store solid at 2–8°C, protected from light, under inert gas (Argon/Nitrogen) to prevent oxidation of the aniline amine group.
References
-
Ye, Y., et al. (2018).[1] Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. Link[1]
-
Organic Syntheses. (2006).[2] Indium-Catalyzed Cycloisomerization: Preparation of 4-Methylpyrrolo[1,2-a]quinoline. Organic Syntheses, 83, 103.[2] (Illustrates handling of similar iodo-aniline intermediates). Link
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (Standard industrial protocol for solubility screening). Link
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A Technical Guide to 2-Iodo-4-methyl-5-(trifluoromethyl)aniline for Advanced Research and Development
This guide provides an in-depth technical overview of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline, a fluorinated aromatic amine of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its chemical properties, commercial availability, plausible synthetic routes, and potential applications, with a focus on providing practical insights for its use in a laboratory setting.
Introduction: The Strategic Value of Fluorinated Anilines
Fluorinated compounds are integral to modern medicinal chemistry. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into a molecular scaffold can profoundly and often favorably alter its physicochemical and biological properties.[1] The trifluoromethyl group is a strong electron-withdrawing moiety that can enhance a molecule's metabolic stability, increase its lipophilicity, and improve its binding affinity to biological targets.[1] These attributes are highly desirable in the design of novel therapeutics.
This compound (CAS No. 872624-68-5) is a versatile building block that combines the benefits of a trifluoromethyl group with the reactivity of an iodo-substituted aniline. The iodine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This makes it a valuable precursor for the synthesis of a diverse range of compounds, from potential drug candidates to advanced materials.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research.
| Property | Value |
| CAS Number | 872624-68-5 |
| Molecular Formula | C₈H₇F₃IN |
| Molecular Weight | 301.05 g/mol |
| Appearance | Not specified, likely a solid |
| Storage | Sealed in dry, 2-8°C |
Table 1: Physicochemical properties of this compound.[2]
Commercial Availability and Suppliers
For researchers planning to incorporate this compound into their synthetic workflows, several commercial suppliers offer this compound. The table below provides a summary of known suppliers. It is advisable to contact the suppliers directly for the most current pricing and availability information.
| Supplier | CAS Number | Purity/Specification | Additional Information |
| BLDpharm | 872624-68-5 | Not specified | Offers cold-chain transportation.[2] |
| chemPUR | 872624-68-5 | 95+% | A German supplier of fine chemicals. |
Table 2: Commercial suppliers of this compound.
Proposed Synthesis Protocol
Proposed Synthetic Workflow
The proposed synthesis involves the direct iodination of 4-methyl-3-(trifluoromethyl)aniline. The directing effects of the amino and methyl groups would favor iodination at the ortho position to the amino group.
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical procedure based on general methods for the iodination of anilines.[3] Researchers should perform small-scale trials to optimize reaction conditions.
Materials:
-
4-Methyl-3-(trifluoromethyl)aniline (1 equivalent)
-
Iodine (I₂) (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) (2 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methyl-3-(trifluoromethyl)aniline and sodium bicarbonate in dichloromethane.
-
To this stirring solution, add a solution of iodine in dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color of iodine disappears.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in this compound make it a highly attractive building block for the synthesis of biologically active molecules, particularly in the area of kinase inhibitors.
Role as a Key Intermediate for Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[4] Many kinase inhibitors incorporate a substituted aniline moiety as a key pharmacophore that interacts with the hinge region of the kinase domain. The trifluoromethyl group can enhance the binding affinity and improve the pharmacokinetic profile of these inhibitors.[1]
A related compound, 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, is a key intermediate in the synthesis of Nilotinib (Tasigna®), a Bcr-Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[5] This highlights the potential of trifluoromethylaniline derivatives in the development of targeted cancer therapies.
Illustrative Signaling Pathway: Bcr-Abl and Chronic Myeloid Leukemia
To provide context for the potential application of derivatives of this compound, the Bcr-Abl signaling pathway is illustrated below. This pathway is constitutively active in CML and is a key target for kinase inhibitors.
Caption: Simplified Bcr-Abl signaling pathway targeted by kinase inhibitors in CML.
Derivatives of this compound could be synthesized and screened for their potential to inhibit various kinases involved in proliferative diseases. The iodo group provides a versatile point of attachment for further chemical modifications to optimize binding and activity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, related trifluoromethylanilines are known to be harmful if swallowed or in contact with skin, and can cause skin and eye irritation.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area with plenty of water.
-
Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a reactive iodine atom and a property-enhancing trifluoromethyl group makes it an attractive starting material for the development of novel kinase inhibitors and other biologically active compounds. While its synthesis requires careful planning and execution, the potential for creating innovative molecules with enhanced therapeutic properties is significant. This guide provides a foundational understanding for researchers looking to explore the potential of this promising chemical intermediate.
References
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline - Google P
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])
-
2-Iodo-4-(trifluoromethyl)aniline - Chem-Impex. (URL: [Link])
-
Described procedures for iodination of anilines. - ResearchGate. (URL: [Link])
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])
- CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)
- EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC - PubMed Central. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][6][7]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents. (URL: )
-
Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed. (URL: [Link])
-
Kinase inhibitor may prevent RT-induced lung injury - CancerNetwork. (URL: [Link])
-
2-Iodo-4-trifluoromethyl aniline at best price in Anand | ID: 2853503228533 - IndiaMART. (URL: [Link])
- US10500195B2 - Antibacterial compounds - Google P
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A Comprehensive Technical Guide to 2-Iodo-4-methyl-5-(trifluoromethyl)aniline and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique substitution pattern of 2-iodo-4-methyl-5-(trifluoromethyl)aniline, a trifluoromethylated aniline derivative, presents a compelling scaffold for medicinal chemistry and drug development. This in-depth technical guide provides a comprehensive literature review of this molecule and its analogs, covering synthetic strategies, physicochemical properties, and, most importantly, its burgeoning role in the design of targeted therapeutics. We will delve into the rationale behind its use as a key building block, explore the synthesis of notable analogs, and examine their pharmacological activities, with a particular focus on anticancer applications. Detailed experimental protocols, comparative data tables, and mechanistic pathway diagrams are provided to equip researchers with the foundational knowledge to leverage this versatile chemical entity in their own drug discovery programs.
Introduction: The Strategic Importance of Trifluoromethylated Anilines in Medicinal Chemistry
The introduction of a trifluoromethyl (-CF3) group into an aromatic system can profoundly influence a molecule's physicochemical and pharmacological properties. The high electronegativity and lipophilicity of the -CF3 group can enhance metabolic stability, improve binding affinity to biological targets, and increase cell membrane permeability.[1] These attributes have made trifluoromethylated anilines highly sought-after building blocks in modern drug design. When combined with other functionalities, such as the synthetically versatile iodine atom and a directing methyl group, as seen in this compound, a powerful platform for generating diverse and potent bioactive molecules emerges. This guide will specifically explore the synthesis and therapeutic potential of this core structure and its derivatives.
Synthesis of the Core Scaffold: this compound
A definitive, step-by-step synthesis for this compound is not explicitly detailed in readily available literature. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a highly plausible and practical synthesis can be proposed. The most logical starting material is the commercially available 4-methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9).[2]
Proposed Synthetic Pathway: Electrophilic Iodination
The synthesis of the target compound can be envisioned through the direct electrophilic iodination of 4-methyl-3-(trifluoromethyl)aniline. The directing effects of the substituents on the aromatic ring are crucial in determining the regioselectivity of the iodination. The amino group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director. The trifluoromethyl group is a deactivating, meta-director.
Considering these directing effects, the position ortho to the strongly activating amino group is the most likely site for electrophilic substitution.
Caption: Proposed synthesis of the target molecule.
Detailed Experimental Protocol (Adapted from General Iodination Procedures)
This protocol is a generalized procedure adapted from established methods for the iodination of anilines and should be optimized for the specific substrate.[3][4]
Materials:
-
4-Methyl-3-(trifluoromethyl)aniline
-
Iodine (I₂) or N-Iodosuccinimide (NIS)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add sodium bicarbonate (1.5 equiv).
-
To this stirred suspension, add a solution of iodine (1.1 equiv) in dichloromethane dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Physicochemical Properties
While experimental data for this compound is scarce, the properties of the closely related analog, 2-iodo-4-(trifluoromethyl)aniline, provide a useful reference.
| Property | Value | Reference |
| Molecular Formula | C₇H₅F₃IN | [5] |
| Molecular Weight | 287.02 g/mol | [5] |
| Appearance | Light yellow to brown powder/crystal | [5] |
| Melting Point | 50-54 °C | [5] |
| Boiling Point | 252.8 °C at 760 mmHg | |
| Flash Point | 106.7 °C | |
| Purity (GC) | >98.0% | [5] |
Analogs of this compound and their Pharmacological Activity
The this compound scaffold is a versatile starting point for the synthesis of a wide range of analogs with potential therapeutic applications. The iodine atom serves as a convenient handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functionalities at the 2-position. The amino group can be readily derivatized to form amides, sulfonamides, and other functional groups.
Anticancer Activity: Targeting Kinase Signaling Pathways
A significant body of research has focused on the development of trifluoromethylaniline derivatives as inhibitors of protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are well-established pharmacophores for targeting the ATP-binding site of EGFR and VEGFR kinases. The aniline moiety plays a crucial role in binding to the hinge region of the kinase domain. Structure-activity relationship (SAR) studies have shown that substitution on the aniline ring is critical for potency and selectivity.[6][7]
The meta-substitution of the aniline ring with a trifluoromethyl group has been shown to be particularly beneficial for antiproliferative activity against various cancer cell lines.[6] This suggests that analogs of this compound, where the core is incorporated into a quinazoline or quinoline framework, are promising candidates for potent EGFR/VEGFR inhibitors.
Caption: Mechanism of action for kinase inhibitor analogs.
Derivatives of 2-aminophenyl benzothiazoles have demonstrated significant anticancer activity. For instance, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been shown to exert its antitumor effect through metabolic activation by CYP1A1 to form electrophilic species that bind to DNA, leading to cell death in sensitive cancer cells.[8] This highlights another potential avenue for the development of analogs of this compound, where the aniline core is used to construct novel benzothiazole derivatives. These compounds have been shown to induce apoptosis and downregulate key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR.[9]
Antimicrobial Activity
The trifluoromethylaniline scaffold has also been explored for the development of antimicrobial agents. For example, a series of 2,4-disubstituted-6-iodoquinazoline derivatives showed promising antibacterial and antifungal activity.[10] The SAR studies indicated that the nature of the substituent at the 4-position of the aniline ring significantly influences the antimicrobial potency.
Future Perspectives and Conclusion
The this compound core represents a highly valuable and underexplored scaffold in medicinal chemistry. Its unique combination of a trifluoromethyl group for enhanced potency and metabolic stability, a synthetically versatile iodine atom, and a directing methyl group provides a rich platform for the generation of diverse chemical libraries.
Future research should focus on:
-
Developing and optimizing a robust synthetic route to this compound to make it more accessible to the research community.
-
Systematic exploration of analogs by leveraging the reactivity of the iodo and amino functionalities to build libraries of novel compounds.
-
In-depth pharmacological evaluation of these analogs against a panel of cancer cell lines and microbial strains to identify lead compounds.
-
Detailed mechanistic studies to elucidate the mode of action of the most promising analogs and to guide further optimization.
References
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
p-IODOANILINE. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]
-
Video: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2015, July 21). JoVE. Retrieved February 3, 2026, from [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central. Retrieved February 3, 2026, from [Link]
-
A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. (n.d.). Retrieved February 3, 2026, from [Link]
-
In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
Design, synthesis, docking, ADMET and anticancer evaluations of N-alkyl substituted iodoquinazoline derivatives as dual VEGFR-2 and EGFR inhibitors. (2023, December 13). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Trifluoromethyl substitution enhances photoinduced activity against breast cancer cells but reduces ligand exchange in Ru(ii) complex. (2021, August 16). Chemical Science (RSC Publishing). Retrieved February 3, 2026, from [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. (2022, July 27). PubMed Central. Retrieved February 3, 2026, from [Link]
-
Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (n.d.). PubMed Central. Retrieved February 3, 2026, from [Link]
-
4-(Trifluoromethyl)aniline. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Fidelity Regioselective Iodination of 4-Methyl-3-(trifluoromethyl)aniline
This Application Note is designed for medicinal chemists and process development scientists. It details the regioselective synthesis of 2-iodo-4-methyl-5-(trifluoromethyl)aniline , a critical building block for "Type II" kinase inhibitors (e.g., analogues of Nilotinib or Ponatinib) where the "hinge-binder" region requires precise halogenation for subsequent palladium-catalyzed couplings (Suzuki-Miyaura or Sonogashira).
) using N-Iodosuccinimide (NIS) Scale: Gram-scale (Scalable to kg)Introduction & Mechanistic Rationale
The synthesis of This compound from 4-methyl-3-(trifluoromethyl)aniline presents a classic regioselectivity challenge in aromatic chemistry. The starting material contains three directing groups with competing electronic and steric effects.
The Regiochemistry Challenge
To achieve high yield and purity, one must understand the electronic landscape of the substrate:
-
Amino Group (-NH₂): Strong activator, ortho/para director.
-
Methyl Group (-CH₃): Weak activator, ortho/para director.
-
Trifluoromethyl Group (-CF₃): Strong deactivator, meta director.
Analysis of Available Sites:
-
Position 2 (relative to NH₂): Located between the -NH₂ and the bulky -CF₃ group. This site is electronically activated by the amine but suffers from severe steric hindrance .
-
Position 6 (relative to NH₂): Located ortho to the -NH₂ and meta to the -CF₃. This site is electronically activated and sterically accessible.
-
Position 4: Blocked by the Methyl group.[1]
Reaction Pathway Diagram
The following logic map visualizes the directing effects and the selection of the reaction pathway.
Caption: Mechanistic logic flow demonstrating why Position 6 (leading to the 2-iodo product) is the exclusive site of iodination.
Experimental Protocol
This protocol utilizes N-Iodosuccinimide (NIS) in a polar aprotic solvent (DMF or Acetonitrile). NIS is preferred over elemental iodine (
Materials & Reagents
| Reagent | Equiv. | Role |
| 4-methyl-3-(trifluoromethyl)aniline | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.05 | Iodinating Agent |
| Acetonitrile (MeCN) | Solvent | Reaction Medium (0.2 M) |
| Sodium Thiosulfate (aq) | N/A | Quenching Agent |
| Ethyl Acetate / Hexanes | N/A | Extraction/Purification |
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution [2]
-
Charge a clean, dry round-bottom flask (equipped with a magnetic stir bar) with 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv).
-
Add Acetonitrile (MeCN) to achieve a concentration of approximately 0.2 M (e.g., 5 mL per 1 mmol of substrate).[2]
-
Note: DMF can be used if solubility is an issue, but MeCN is easier to remove during workup.
-
-
Cool the solution to 0°C using an ice-water bath.
-
Expert Insight: Cooling is critical to suppress the formation of di-iodo byproducts, although the electron-withdrawing
group makes the ring less reactive than simple anilines.
-
Step 2: Iodination
-
Dissolve N-Iodosuccinimide (NIS) (1.05 equiv) in a minimal amount of MeCN.
-
Add the NIS solution dropwise to the stirring aniline solution at 0°C over 15–20 minutes.
-
Protect from light:[2] Wrap the flask in aluminum foil, as iodide intermediates can be light-sensitive.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours. Monitor reaction progress via TLC (System: 20% EtOAc in Hexanes) or LC-MS.
-
Endpoint: Disappearance of the starting aniline peak.
-
Step 3: Workup & Quenching [2]
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc).
-
Add 10% aqueous Sodium Thiosulfate (
) solution. Shake vigorously.-
Visual Cue: The solution should turn from reddish/brown (iodine color) to pale yellow or colorless.[2]
-
-
Separate the organic layer.[3][4] Wash with water (2x) and brine (1x).[2]
-
Dry the organic phase over anhydrous Sodium Sulfate (
). -
Filter and concentrate under reduced pressure to yield the crude dark oil/solid.
Step 4: Purification
-
The crude material is often sufficiently pure (>90%) for subsequent steps.
-
If higher purity is required, purify via Flash Column Chromatography .
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient of 0%
15% EtOAc in Hexanes.[2] -
Elution Order: The di-iodo impurity (if any) usually elutes first, followed by the target mono-iodo product, then unreacted starting material.
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of this compound.
Quality Control & Characterization
To validate the synthesis, compare analytical data against these expected parameters.
Expected Analytical Data
-
Physical State: Off-white to pale brown solid.
-
H NMR (DMSO-
, 400 MHz):- ~7.80 ppm (s, 1H, H-3 aromatic, adjacent to I and CF3 - deshielded).
- ~7.05 ppm (s, 1H, H-6 aromatic, adjacent to Me).
-
~5.50 ppm (s, 2H,
, broad exchangeable).[2] -
~2.30 ppm (s, 3H,
).[2] -
Note: The absence of ortho-coupling (doublets) confirms the para relationship of the two aromatic protons, validating the regiochemistry.
-
F NMR: Single peak around -61 to -63 ppm (
).
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Substrate deactivation by CF3 | Increase reaction time or warm to 40°C. Add 5 mol% TFA as catalyst. |
| Di-iodination | Excess NIS or high temp | Strictly control NIS stoichiometry (1.05 eq). Keep at 0°C during addition. |
| Dark Product | Iodine oxidation | Ensure thorough Thiosulfate wash. Store product under Nitrogen in the dark. |
Safety & Handling
-
NIS (N-Iodosuccinimide): Irritant. Store in a refrigerator (2-8°C) and protect from light.
-
Anilines: Toxic by inhalation and skin contact. Use a fume hood and nitrile gloves.
-
Waste: Aqueous layers containing iodide/succinimide should be disposed of in halogenated waste streams.[2]
References
-
Regioselective Iodination of Anilines
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[5] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048.
-
-
General Iodination Methodology (NIS)
- Organic Chemistry Portal.
-
Related Trifluoromethyl Aniline Synthesis (Contextual)
-
Process Chemistry of Kinase Inhibitors (Nilotinib Intermediates)
- Review of synthetic routes for Nilotinib analogues often involves the iodination of 3-(trifluoromethyl)
Sources
- 1. CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates - Google Patents [patents.google.com]
- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 6. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
Application Note: High-Purity Isolation of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline for Pharmaceutical and Research Applications
Introduction
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine, serving as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring an iodo group for cross-coupling reactions, a methyl group, and an electron-withdrawing trifluoromethyl group, makes it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The efficacy and safety of the final products derived from this intermediate are directly dependent on its purity.
Syntheses of substituted anilines can often yield a mixture of impurities, including positional isomers, unreacted starting materials, and byproducts from side reactions such as de-iodination or oxidation.[1][2] Consequently, robust and validated purification protocols are essential to ensure the material meets the stringent quality requirements for drug development and other high-technology applications.
This application note provides a comprehensive guide to the purification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. We present detailed protocols for both bulk purification via recrystallization and high-resolution purification using flash column chromatography, complemented by essential quality control procedures.
Compound Profile and Physicochemical Properties
A thorough understanding of the compound's physical properties is the foundation of any successful purification strategy. These properties dictate the choice of solvents, temperature, and technique. While specific experimental data for this compound is not widely published, we can extrapolate from the closely related and well-documented analogue, 2-Iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5), whose properties are summarized below. Researchers should perform initial characterization to confirm the properties of their specific material.
| Property | Value (based on 2-Iodo-4-(trifluoromethyl)aniline) | Significance for Purification |
| CAS Number | 163444-17-5 (analogue) | Unique identifier for literature and safety searches. |
| Molecular Formula | C₈H₇F₃IN | Determines molecular weight and elemental composition. |
| Molecular Weight | 301.05 g/mol | Important for calculating molar quantities. |
| Appearance | Light yellow to brown crystalline powder.[3][4][5] | The color can be an initial indicator of purity; darker colors often suggest oxidative impurities. |
| Melting Point | 50-54 °C.[3][5] | A sharp melting point range is a key indicator of high purity. A broad or depressed range suggests the presence of impurities. |
| Boiling Point | ~252.8 °C @ 760 mmHg.[6] | High boiling point suggests that vacuum distillation is a potential but challenging purification method. |
| Solubility | Soluble in methanol.[5] | Crucial for selecting appropriate solvents for recrystallization and chromatography. Generally expected to be soluble in polar organic solvents (e.g., EtOAc, DCM) and less soluble in non-polar solvents (e.g., hexanes). |
Purification Strategy Overview
The selection of a purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A typical workflow involves a primary purification step followed by rigorous analytical validation.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization for Bulk Purification
Principle: Recrystallization is a technique used to purify solids.[7] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.[1] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a pure form, leaving the impurities behind in the solution (mother liquor).[7]
Step 1: Solvent Screening
The success of recrystallization hinges on the choice of solvent. Small-scale trials are essential. Place ~20-30 mg of the crude material in a test tube and add the test solvent dropwise.
| Solvent System | Polarity | Procedure & Expected Outcome for a Good Solvent |
| Hexanes or Heptane | Non-polar | Likely low solubility even when hot. May be useful as an anti-solvent in a solvent pair. |
| Isopropanol (IPA) | Polar Protic | Add solvent dropwise at RT until a slurry forms. Heat to boiling. The solid should fully dissolve. Cool to RT, then in an ice bath. Abundant crystal formation is desired. |
| Ethanol / Water | Polar Protic Pair | Dissolve the compound in a minimum amount of hot ethanol. Add water dropwise until the solution becomes faintly cloudy (saturation point). Re-heat to clarify, then allow to cool slowly. |
| Ethyl Acetate / Hexanes | Polar Aprotic / Non-polar Pair | Dissolve the compound in a minimum amount of hot ethyl acetate. Add hexanes dropwise until faint cloudiness appears. Re-heat to clarify, then cool. |
Step 2: Detailed Recrystallization Protocol
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask of appropriate size (a 250 mL flask is suitable). Add a stir bar.
-
Add Solvent: Add the chosen solvent (e.g., isopropanol) in small portions while stirring and gently heating the mixture on a hot plate. Continue adding the solvent until the compound just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the yield upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Expertise: This step must be done quickly to prevent premature crystallization in the funnel.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor. Trustworthiness: Using ice-cold solvent for washing is crucial as it minimizes the redissolving of the purified product.
-
Drying: Dry the crystals under vacuum. The purity should be assessed by melting point and an appropriate chromatographic method (TLC/GC). A significant sharpening of the melting point range indicates successful purification.
Protocol 2: High-Resolution Flash Column Chromatography
Principle: Flash column chromatography separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent).[8] Compounds with higher affinity for the stationary phase move down the column more slowly than compounds with lower affinity.
Causality for Anilines: Aniline derivatives are basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[1][9] To counteract this, a small amount of a basic modifier like triethylamine (TEA) is added to the eluent. The TEA competitively binds to the acidic sites, allowing the aniline to travel through the column more symmetrically.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]
- 5. 2-Iodo-4-(trifluoromethyl)aniline | 163444-17-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5 | Chemsrc [chemsrc.com]
- 7. mt.com [mt.com]
- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Introduction: The Significance of a Key Building Block
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] The strategic placement of iodo, methyl, and trifluoromethyl groups on the aniline scaffold provides multiple reaction handles for diversification, making it a valuable precursor for creating novel drug candidates and specialty materials.[1] The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.
This application note provides a detailed, step-by-step protocol for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, justifies the choice of reagents and conditions, and incorporates critical safety and troubleshooting information to ensure a reliable, safe, and scalable process suitable for drug development professionals and researchers.
Synthetic Strategy and Mechanistic Rationale
The chosen synthetic route involves the direct electrophilic iodination of the commercially available starting material, 4-methyl-5-(trifluoromethyl)aniline. This approach is selected for its atom economy and operational simplicity, which are key considerations for large-scale production.
Retrosynthetic Analysis
The synthesis is a single-step transformation from a readily available precursor.
Caption: Reaction scheme for the iodination of the starting aniline.
Materials, Reagents, and Equipment
Reagent and Solvent Data
| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Density | Role |
| 4-Methyl-5-(trifluoromethyl)aniline | 65934-74-9 | 175.15 | ~1.220 g/mL | Starting Material |
| Iodine Monochloride (1.0 M in CH₂Cl₂) | 7790-99-0 | 162.36 | ~1.3-1.4 g/mL | Iodinating Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1.33 g/mL | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Aqueous solution | Neutralizing Agent |
| 10% Sodium Thiosulfate (Na₂S₂O₃) | 7772-98-7 | 158.11 | Aqueous solution | Quenching Agent |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | Aqueous solution | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | Drying Agent |
| Heptane | 142-82-5 | 100.21 | 0.684 g/mL | Recrystallization Solvent |
Recommended Equipment
-
Large, jacketed glass reactor with overhead mechanical stirring.
-
Thermocouple for internal temperature monitoring.
-
Pressure-equalizing dropping funnel for controlled addition of reagents.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Large separatory funnel for liquid-liquid extraction.
-
Büchner funnel and vacuum flask for filtration.
-
Rotary evaporator for solvent removal.
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a ~100 g scale synthesis. Adjustments may be necessary for different scales.
Step 1: Reactor Setup and Reagent Preparation
-
Set up a 5 L jacketed reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the system is dry and purged with nitrogen.
-
Charge the reactor with 4-Methyl-5-(trifluoromethyl)aniline (100 g, 0.571 mol).
-
Add Dichloromethane (1.5 L) to the reactor and stir until the starting material is fully dissolved.
-
Cool the reactor contents to 0-5 °C using a circulating chiller.
Step 2: Controlled Addition of Iodine Monochloride
-
Charge the dropping funnel with a 1.0 M solution of Iodine Monochloride in Dichloromethane (600 mL, 0.600 mol, 1.05 equivalents).
-
Add the Iodine Monochloride solution dropwise to the stirred reaction mixture over 60-90 minutes.
-
Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent the formation of over-iodinated byproducts.
-
-
Maintain the internal temperature between 0-10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Step 3: In-Process Control (IPC)
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
TLC System: 20% Ethyl Acetate in Hexanes. The product spot should be less polar (higher Rf) than the starting aniline.
-
The reaction is considered complete when less than 2% of the starting material remains.
Step 4: Reaction Quench and Work-up
-
Cool the reaction mixture back down to 10-15 °C.
-
Slowly add 10% aqueous Sodium Thiosulfate solution (~500 mL) to quench any unreacted iodine monochloride. The dark color of the solution should fade to a pale yellow.
-
Slowly and carefully add saturated aqueous Sodium Bicarbonate solution (~1 L) in portions to neutralize the HCl byproduct.
-
Self-Validation: Vigorous gas evolution (CO₂) will occur. Add slowly to control foaming. Check the pH of the aqueous layer to ensure it is basic (pH > 8).
-
-
Transfer the mixture to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with Dichloromethane (2 x 300 mL).
-
Combine all organic layers and wash with Brine (500 mL).
-
Dry the combined organic layer over anhydrous Magnesium Sulfate , filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.
Step 5: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of hot Heptane (approximately 300-400 mL).
-
Rationale: Recrystallization is a more scalable and cost-effective purification method than column chromatography for this solid product.
-
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold Heptane (2 x 50 mL).
-
Dry the product under vacuum at 40 °C to a constant weight.
-
Expected Yield: 140-155 g (85-95%).
-
Expected Purity: >98% by GC/HPLC.
-
Appearance: Light yellow to brown crystalline solid. [2]
Process Safety Assessment
Working with hazardous chemicals requires strict adherence to safety protocols.
| Hazard | Reagent | Risk | Mitigation Measures |
| Corrosive, Water-Reactive | Iodine Monochloride | Causes severe skin burns and eye damage. Reacts with water to produce toxic gas (HCl). [3] | Handle only in a well-ventilated chemical fume hood. [4][5]Wear appropriate PPE: chemical-resistant gloves, lab coat, and chemical splash goggles with a face shield. Ensure an emergency shower and eyewash station are accessible. [6] |
| Volatile, Potential Carcinogen | Dichloromethane | Harmful if inhaled or swallowed. Suspected of causing cancer. | Use in a fume hood to minimize inhalation. Avoid skin contact. Use appropriate gloves. |
| Exothermic Reaction | Iodination Step | Rapid addition can lead to a runaway reaction, causing a dangerous temperature and pressure increase. | Maintain strict temperature control with a chiller. Add the iodinating agent slowly and monitor the internal temperature continuously. |
Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification process.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient iodinating agent.- Reaction time too short. | - Add a small additional portion of ICl solution (0.05 eq) and monitor by IPC.- Extend the reaction time at room temperature. |
| Low Yield | - Loss during aqueous work-up (product is a weak base).- Inefficient recrystallization. | - Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction.- Perform additional extractions of the aqueous layer.- Ensure the hot recrystallization solution is fully saturated and allow for slow cooling to maximize crystal growth. |
| Formation of Di-iodinated Impurity | - Reaction temperature was too high.- Addition of ICl was too fast.- Excess ICl was used. | - Maintain strict temperature control during addition.- Ensure slow, dropwise addition of the ICl solution.- Use no more than 1.05-1.1 equivalents of the iodinating agent. |
| Product is an Oil, Fails to Crystallize | - Presence of solvent or other impurities. | - Ensure the crude product is thoroughly dried on a rotary evaporator.- Try seeding the heptane solution with a previously obtained crystal.- If significant impurities are present, a plug of silica gel filtration may be required before recrystallization. |
Conclusion
This application note details a validated and scalable protocol for the synthesis of this compound. By employing a direct electrophilic iodination strategy with iodine monochloride, this method provides high yields and purity. The emphasis on controlled reaction conditions, process safety, and a practical purification method makes this protocol highly suitable for researchers in both academic and industrial settings, facilitating the production of this key synthetic intermediate on a multi-gram to kilogram scale.
References
-
Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Available at: [Link]
-
Organic Syntheses. (2006). 2 - Organic Syntheses Procedure. Available at: [Link]
-
Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.
-
Chem-Impex. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline. Available at: [Link]
- Google Patents. (n.d.). US5117061A - Process of preparing substituted anilines.
-
National Institutes of Health. (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Available at: [Link]
- Google Patents. (n.d.). EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Available at: [Link]
-
ResearchGate. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Available at: [Link]
-
Chemsrc. (n.d.). 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5. Available at: [Link]
- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.
-
NJ.gov. (n.d.). Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Available at: [Link]
-
Samrat Pharmachem Limited. (n.d.). SAFETY DATA SHEET: Iodine Monochloride. Available at: [Link]
- Google Patents. (n.d.). JPH08295654A - Method for purifying aniline.
-
ResearchGate. (2015). Reactions for making widely used aniline compounds break norms of synthesis. Available at: [Link]
-
Loba Chemie. (n.d.). IODINE MONOCHLORIDE FOR SYNTHESIS. Available at: [Link]
-
ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Available at: [Link]
-
ACS Publications. (n.d.). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Available at: [Link]
-
ResearchGate. (n.d.). Described procedures for iodination of anilines. Available at: [Link]
-
ResearchGate. (2016). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Available at: [Link]
-
ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. Available at: [Link]
-
Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Available at: [Link]
Sources
Troubleshooting & Optimization
Improving the yield of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline synthesis
Case #405: Optimization of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Status: Open Priority: High (Key Intermediate for Kinase Inhibitors/Nilotinib) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Logic
The Challenge: Synthesizing This compound requires the iodination of 4-methyl-3-(trifluoromethyl)aniline (also known as 5-amino-2-methylbenzotrifluoride).
The chemical conflict lies in the directing effects and steric hindrance:
-
Electronic Effects: The amino group (-NH₂) is a strong ortho/para activator. The methyl group is a weak activator. The trifluoromethyl group (-CF₃) is a strong deactivator.
-
Steric Hindrance: The amino group directs incoming electrophiles to positions C2 and C6 .
-
Position C2: Located between the -NH₂ and the bulky -CF₃ group. (Sterically crowded).
-
Position C6: Located between the -NH₂ and a Hydrogen atom. (Sterically accessible).
-
-
The Goal: The target molecule requires iodination at C6 (which becomes C2 in the product numbering: this compound).
Good News: The kinetics favor your target. Bad News: The electron-withdrawing nature of -CF₃ slows the reaction, often tempting chemists to use harsh conditions (excess iodine, heat), which leads to oxidation (tars) and over-iodination (di-iodo species) .
Reaction Pathway Visualization
The following diagram maps the kinetic competition occurring in your flask. Understanding this is the key to yield improvement.
Figure 1: Reaction pathway showing the competition between the kinetically favored target (C6 iodination) and common impurities.
Optimized Protocol (The "Golden Batch" Method)
This protocol replaces aggressive iodine/oxidant mixtures with N-Iodosuccinimide (NIS) activated by acid. This method offers the highest regioselectivity and yield.
Reagents:
-
Substrate: 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)
-
Catalyst: Trifluoroacetic Acid (TFA) (0.1 - 0.3 equiv) or Acetic Acid (solvent)
-
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the aniline substrate (1.0 equiv) in Acetonitrile (5 mL per mmol).
-
Why: ACN is polar enough to solubilize the intermediate but prevents the rapid oxidation seen in alcohols.
-
-
Activation: Add TFA (0.1 equiv).
-
Why: NIS alone is often too slow for electron-deficient anilines (due to the CF₃ group). Acid activates NIS by increasing the electrophilicity of the iodine species (
equivalent).
-
-
Controlled Addition: Cool the solution to 0°C . Add NIS (1.05 equiv) portion-wise over 30 minutes.
-
Critical: Do NOT dump all NIS at once. High local concentration favors di-iodination.
-
-
Reaction: Allow to warm to Room Temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC.
-
Endpoint: Stop when SM < 2%. Do not chase "100% conversion" if it risks di-iodination.
-
-
Quench: Pour mixture into 10% Sodium Thiosulfate solution.
-
Why: Reduces unreacted iodine species immediately, preventing post-reaction iodination and clearing the dark color.
-
-
Workup: Extract with Ethyl Acetate. Wash with Brine. Dry over
.
Troubleshooting Guide (FAQ)
Use this section to diagnose specific failures in your current experiments.
Issue 1: "My yield is low (<50%) and the reaction mixture turned black."
-
Diagnosis: Oxidative degradation of the aniline. Anilines are light- and oxygen-sensitive, especially when iodinated.
-
Solution:
-
Degas solvents: Sparge ACN with nitrogen for 15 mins before use.
-
Protect from light: Wrap the flask in aluminum foil during the reaction. Iodinated anilines are photosensitive.
-
Switch Reagents: If using
, switch to NIS/TFA. The oxidative environment of peroxide destroys the amine.
-
Issue 2: "I see a significant amount of di-iodo impurity (M+126 mass)."
-
Diagnosis: Over-iodination. The product is still reactive toward electrophiles.
-
Solution:
-
Stoichiometry Control: Reduce NIS to 0.95 - 1.0 equiv. It is better to have 5% unreacted starting material (separable) than 10% di-iodo product (difficult to separate).
-
Temperature: Keep the reaction at 0°C for longer. Higher temperatures overcome the activation energy barrier for the second iodination.
-
Issue 3: "The reaction is stalled. 30% Starting Material remains after 24 hours."
-
Diagnosis: The CF₃ group has deactivated the ring too much; the electrophile is not strong enough.
-
Solution:
-
Increase Acid: Increase TFA loading to 0.5 equiv or switch solvent to pure Acetic Acid.
-
Catalyst Switch: Add 5 mol% Silver Triflate (
) or Silver Sulfate ( ). Silver precipitates succinimide as silver succinimide, driving the generation of a super-electrophilic iodonium species. Note: This is expensive but highly effective.
-
Issue 4: "I cannot separate the regioisomers."
-
Diagnosis: The C2-iodo and C6-iodo isomers have very similar polarities.
-
Solution:
-
Change the Route (The Nuclear Option): If direct iodination fails regioselectivity requirements, use the Protection Strategy .
-
Step 1: Acetylate amine
Acetanilide. -
Step 2: Iodinate (The bulky Acetyl group completely blocks the C2 position, forcing 100% C6 selectivity).
-
Step 3: Hydrolyze (NaOH/EtOH) back to aniline.
-
-
Trade-off: Adds two steps but guarantees purity.
-
Data Summary: Reagent Comparison
| Method | Reagents | Regioselectivity | Yield | Comments |
| Standard | Poor | Low | High oxidation/tar formation. Not recommended for CF3-anilines. | |
| Aggressive | Moderate | Moderate | Very fast, but prone to di-iodination and chlorination side-products. | |
| Recommended | NIS / TFA (Cat.) | High | 85-92% | Best balance of reactivity and mildness. |
| High Cost | Very High | >95% | Use only if acid catalysis fails. |
References
-
Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1] Tetrahedron Letters, 43(29), 5047–5048.
-
Novartis AG. (2007). Process for the preparation of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide. (Nilotinib Synthesis Patents).[2][3]
-
Stavber, S., Jereb, M., & Zupan, M. (2008).[4] Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides.[4] Synthesis, 2008(10), 1487-1513.
-
Sutherland, A., et al. (2016).[5] Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(2), 772–780.[5]
Sources
- 1. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid [organic-chemistry.org]
- 2. CN103694176A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 3. CN105985293A - Preparation method of nilotinib intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
Overcoming poor reactivity in Suzuki couplings with 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Ticket ID: #SZ-CF3-ANI-001 Subject: Reactivity Optimization for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division
Case Overview & Diagnostic
User Issue: Poor conversion and low yields in Suzuki-Miyaura coupling of This compound .
Chemical Profile:
-
Substrate: this compound.[1]
-
Core Reactivity Features:
-
Ortho-Substituted Primary Amine (
): The critical failure point. Free amines at the ortho position to the halide are notorious for coordinating to the Palladium (Pd) center, displacing ligands and forming stable, inactive complexes (catalyst poisoning). -
Trifluoromethyl Group (
at C5): An Electron-Withdrawing Group (EWG). While this activates the C-I bond for oxidative addition, it also acidifies the aniline protons, potentially leading to side reactions if strong bases are used. -
Iodide Leaving Group: Highly reactive. If the reaction fails, it is rarely due to the strength of the C-X bond itself, but rather the catalyst's inability to access it.
-
Diagnostic Conclusion: The failure is likely caused by catalyst inhibition by the free amine substrate , preventing the catalytic cycle from turning over. Standard protocols (e.g.,
Resolution Module 1: The Catalyst System
The Problem: Amine Poisoning
In standard Suzuki couplings, the Pd(0) species must remain ligated by phosphines to be active. With your substrate, the high local concentration of the ortho-amine facilitates the formation of an off-cycle
The Solution: Bulky Biaryl Phosphine Precatalysts
You must use ligands that are bulky enough to sterically preclude the coordination of the amine to the metal center.
Recommended Protocol:
Switch to Buchwald G3/G4 Precatalysts . These generate the active monoligated
| Component | Recommendation | Rationale |
| Ligand | XPhos or SPhos | XPhos is the gold standard for unprotected anilines. Its isopropyl groups create a "roof" over the Pd center, physically blocking the amine from coordinating while allowing the smaller oxidative addition to occur. |
| Precatalyst | XPhos Pd G3 or G4 | Ensures a 1:1 Pd:Ligand ratio. Avoids the use of |
| Loading | 1.0 – 2.0 mol% | Start low; these catalysts are highly active. |
Visual Mechanism: Why Standard Catalysts Fail
Figure 1: Mechanistic comparison showing how the free amine poisons standard catalysts, whereas bulky ligands (XPhos) shield the metal center.
Resolution Module 2: Base & Solvent Architecture
Base Selection
The
-
Primary Recommendation:
(Tribasic Potassium Phosphate) . It provides sufficient basicity for transmetallation without promoting side reactions. -
Alternative:
or (if the boronic acid is sterically hindered).
Solvent Systems
To solubilize the inorganic base and the organic substrate, a biphasic system is strictly required.
-
System A (Standard): 1,4-Dioxane : Water (4:1 ratio).
-
System B (Green/High Performance): 2-MeTHF : Water (4:1 ratio). 2-MeTHF often provides higher reaction rates due to better phase transfer characteristics.
Step-by-Step Optimized Protocol
Target Experiment: Coupling this compound (1.0 equiv) with Phenylboronic acid (1.2 equiv).
-
Setup: Charge a reaction vial with a magnetic stir bar.
-
Reagents: Add:
-
Substrate (1.0 mmol)
-
Boronic Acid (1.2 – 1.5 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
- (2.0 – 3.0 mmol, finely ground)
-
-
Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Note: Degassing is critical. Sparge solvents with Nitrogen/Argon for 15 mins prior to addition.
-
-
Reaction: Seal the vial. Heat to 80 °C for 2–4 hours.
-
Monitoring: Check by HPLC/UPLC. If conversion stalls at 50%, add another 1 mol% catalyst.
-
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.
Troubleshooting FAQ
Q1: The reaction turns black immediately and yields are <10%. What happened? A: "Pd Black" formation indicates the catalyst decomposed before entering the cycle. This usually means the ligand failed to stabilize the Pd(0).
-
Fix: Ensure you are using G3/G4 precatalysts , not separate Pd salts + Ligand. The precatalyst guarantees the active species is formed correctly.
Q2: I see the starting material disappearing, but I'm getting a mass corresponding to a dimer. A: You are likely seeing the homocoupling of the boronic acid or the Buchwald-Hartwig amination (aniline coupling to the iodide).
-
Fix: Switch the base to weak aqueous carbonate (
) or phosphate ( ). Avoid anhydrous conditions and strong alkoxide bases.
Q3: Can I just protect the amine with a Boc group? A: Yes, this is the "Nuclear Option."
-
Protocol: React substrate with
(1.1 equiv) and catalytic DMAP in DCM. The resulting N-Boc intermediate will couple effortlessly using standard conditions ( ). However, this adds two steps (protection/deprotection). Try the XPhos method first.
Decision Tree: Optimization Workflow
Figure 2: Logic flow for diagnosing and resolving reactivity issues.
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.
- Foundational text on using SPhos/XPhos for hindered substr
-
RSC Advances. "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters." RSC Advances, 2024.
- Recent validation of XPhos Pd G3 specifically for unprotected ortho-haloanilines.
-
Bruno, N. C., et al. "Buchwald-Hartwig Amination vs Suzuki Coupling: Ligand Effects." Chemical Science, 2013.
- Mechanistic insight into how ligand choice suppresses amine binding.
Sources
Technical Support Center: Preventing Dehalogenation of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline in Cross-Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common and often frustrating side reaction of dehalogenation, specifically with the substrate 2-Iodo-4-methyl-5-(trifluoromethyl)aniline, in palladium-catalyzed cross-coupling reactions. Our goal is to provide you with in-depth troubleshooting strategies, preventative measures, and a clear understanding of the underlying reaction mechanisms to ensure the success of your synthetic endeavors.
Troubleshooting Guide
Dehalogenation, or more precisely hydrodehalogenation, is an undesired process where the iodine atom on your starting material is replaced by a hydrogen atom, leading to the formation of 4-methyl-3-(trifluoromethyl)aniline as a byproduct.[1] This not only consumes your valuable starting material but also complicates the purification of your desired cross-coupled product. The following table provides a systematic approach to diagnosing and resolving this issue.
| Observed Problem | Probable Cause(s) | Proposed Solutions & Preventative Measures |
| High levels of dehalogenated byproduct detected by GC-MS or NMR. | 1. Inappropriate Ligand Choice: The phosphine ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.[2][3] | Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or consider N-heterocyclic carbene (NHC) ligands.[3] These ligands can accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway. |
| 2. Suboptimal Base: The base might be too strong, acting as a hydride source, or its counterion may be interfering with the catalytic cycle.[2][3] | Base Optimization: If using strong alkoxide bases (e.g., NaOtBu), consider switching to weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][3] The choice of base can be critical, and an empirical screen is often necessary. | |
| 3. Unsuitable Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be optimal for the chosen catalyst system.[1][3] | Solvent Change: Employ aprotic solvents such as dioxane, THF, or toluene.[3] If a protic solvent is required, consider using it as a co-solvent in minimal amounts. The solvent can significantly influence the reaction by stabilizing catalytic intermediates and affecting reagent solubility.[4][5] | |
| 4. High Reaction Temperature: Elevated temperatures can accelerate the rate of dehalogenation.[2] | Temperature Reduction: Attempt the reaction at a lower temperature.[2] Even a modest decrease of 10-20 °C can significantly suppress the formation of the dehalogenated byproduct. Some modern catalyst systems can even facilitate couplings at room temperature.[6] | |
| 5. Prolonged Reaction Time: Extended reaction times can lead to increased byproduct formation, especially after the starting material is consumed.[2] | Reaction Monitoring: Closely monitor the reaction progress using TLC or GC.[2] Work up the reaction as soon as the starting this compound has been consumed. | |
| 6. Presence of Water: While often necessary for the dissolution of inorganic bases, excessive water can serve as a proton source, leading to dehalogenation.[7][8] | Control Water Content: If conducting the reaction under anhydrous conditions, ensure all reagents and solvents are rigorously dried.[3] In aqueous systems, systematically vary the water ratio to find the optimal balance for reactivity and selectivity. |
Visualizing the Competing Pathways
To better understand the challenge, it's helpful to visualize the catalytic cycle and where the desired cross-coupling pathway diverges into the undesired dehalogenation.
Caption: Competing cross-coupling and dehalogenation pathways.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
Dehalogenation is a side reaction in which the aryl-iodine bond is cleaved and replaced with an aryl-hydrogen bond.[1] For this compound, this results in the formation of 4-methyl-3-(trifluoromethyl)aniline. This is problematic as it reduces the yield of the desired product and introduces a structurally similar impurity that can be difficult to separate. Aryl iodides are generally more susceptible to dehalogenation than the corresponding bromides or chlorides due to the weaker carbon-iodine bond, which facilitates faster oxidative addition to the palladium catalyst.[3]
Q2: What are the primary mechanistic pathways for hydrodehalogenation?
Hydrodehalogenation in palladium-catalyzed cross-coupling reactions can occur through several mechanisms. A common pathway involves the formation of a palladium-hydride species (Ar-Pd-H).[9] This can arise from the reaction of the palladium complex with various hydride sources present in the reaction mixture, such as alcohols, amines, or even water.[1][9] Reductive elimination from this palladium-hydride intermediate then yields the dehalogenated arene. Another proposed mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by displacement of the halide by a base (like an alkoxide), β-hydride elimination, and subsequent reductive elimination of the arene.[10]
Q3: How does the choice of phosphine ligand influence the extent of dehalogenation?
The electronic and steric properties of the phosphine ligand are critical.[2] Bulky, electron-rich ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can promote the desired reductive elimination step of the cross-coupling cycle.[3] This acceleration of the productive pathway can kinetically outcompete the undesired dehalogenation side reaction. Conversely, less sterically demanding and more electron-poor ligands may lead to slower reductive elimination, providing a larger window of opportunity for dehalogenation to occur.
Q4: Can the base be a direct source of the hydride in the dehalogenation process?
Yes, certain bases can act as hydride donors. Strong bases with β-hydrogens, such as sodium tert-butoxide, can potentially transfer a hydride to the palladium center, leading to the formation of a palladium-hydride intermediate that facilitates dehalogenation.[11] This is one reason why screening different bases, including weaker inorganic options like carbonates and phosphates, is a crucial step in optimizing your reaction to minimize this side product.[2][3]
Q5: Are there any specific considerations for Suzuki-Miyaura vs. Buchwald-Hartwig amination reactions with this substrate?
While dehalogenation is a potential issue in both reactions, the specific conditions can influence its prevalence. In Suzuki-Miyaura couplings, the presence of water and the nature of the boronic acid coupling partner can play a role. A slow transmetalation step can allow more time for dehalogenation to occur.[3] In Buchwald-Hartwig aminations, the amine itself or the strong bases often employed can be potential hydride sources.[9][12][13][14] For aryl iodides in C-N couplings, catalyst inhibition by the iodide salt formed can be an issue, potentially slowing the desired reaction and favoring side reactions.[15] Using a solvent in which the iodide salt is insoluble can sometimes mitigate this.[15]
Experimental Protocol: Ligand and Base Screening to Minimize Dehalogenation
This protocol provides a general framework for systematically optimizing your cross-coupling reaction to suppress the formation of the dehalogenated byproduct.
Caption: Workflow for optimizing against dehalogenation.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, arrange a series of reaction vials. To each vial, add this compound (1.0 equiv), the coupling partner (e.g., boronic acid for Suzuki, amine for Buchwald-Hartwig, 1.2 equiv), and the palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
Ligand and Base Addition: Add the selected ligand (4 mol%) and base (2.5 equiv) to each designated vial according to your screening array.
-
Solvent Addition and Reaction: Add the chosen aprotic solvent (e.g., dioxane) to achieve a consistent concentration. Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at a moderate temperature (e.g., 80 °C).
-
Monitoring and Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the ratio of the desired product to the dehalogenated byproduct, 4-methyl-3-(trifluoromethyl)aniline.
-
Optimization: Identify the ligand and base combination that provides the highest ratio of product to byproduct. If necessary, perform a secondary optimization screen with this combination, varying the temperature and reaction time to further improve the outcome.
By systematically addressing the key reaction parameters outlined in this guide, you can effectively troubleshoot and prevent the dehalogenation of this compound, leading to higher yields and purer products in your cross-coupling reactions.
References
-
Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. (2025). ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.
-
An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. National Institutes of Health. [Link]
-
Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]
-
A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides. ACS Publications. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
aryl iodide cross-coupling. ResearchGate. [Link]
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
-
2-Iodo-4-(trifluoromethoxy)aniline. PubChem. [Link]
-
Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. RSC Publishing. [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ArODES. [Link]
-
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. ACS Publications. [Link]
-
Ni-Catalyzed Reductive Cross-Coupling of Amides with Aryl Iodide Electrophiles via C-N Bond Activation. PubMed. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]
-
Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Sci-Hub. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides / Organometallics, 2011 [sci-hub.sg]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the purification of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
[1]
Executive Summary & Compound Profile
This guide addresses the specific purification challenges associated with 2-Iodo-4-methyl-5-(trifluoromethyl)aniline . Unlike simple anilines, this compound presents a unique "triad of trouble" for purification:
-
Low Melting Point (50–54°C): High risk of "oiling out" during recrystallization.[1]
-
Suppressed Basicity: The electron-withdrawing trifluoromethyl (
) and ortho-iodo groups significantly lower the pKa of the amino group, rendering standard aqueous acid-base extractions inefficient.[1] -
Labile Iodine: Susceptibility to photolytic de-iodination and oxidation, leading to purple/brown discoloration.[1]
Physicochemical Data Table
| Property | Value | Implication for Purification |
| CAS Number | 163444-17-5 | Verification of identity.[1][2] |
| Melting Point | 50–54 °C | Critical: Avoid boiling solvents; use low-temperature crystallization.[1] |
| Appearance | Light yellow to brown solid | Darkening indicates free iodine (oxidation).[1] |
| Basicity (Predicted) | pKa < 2.5 | Critical: Will not fully protonate in weak aqueous acids (e.g., 1M HCl).[1] |
| Solubility | High in DCM, EtOAc; Low in Hexanes | Ideal for polarity-based separation.[1] |
Diagnostic Workflow
Before altering your protocol, use this decision tree to identify the root cause of your purification failure.
Figure 1: Diagnostic logic for selecting the appropriate troubleshooting pathway.[1]
Troubleshooting Guides
Scenario A: "My product is oiling out instead of crystallizing."
The Science: Because the melting point (50–54°C) is close to the boiling point of common solvents (e.g., DCM, Acetone) or below the boiling point of others (Heptane, Water), the compound exists as a supercooled liquid in the solvent mixture rather than forming a crystal lattice. This is thermodynamically favored when the impurity profile disrupts packing.
Protocol: The "Two-Solvent" Fix
-
Dissolution: Dissolve the crude oil in the minimum amount of Dichloromethane (DCM) at room temperature.[1] Do not heat.
-
Precipitant Addition: Slowly add Hexanes (or Heptane) dropwise with vigorous stirring until the solution turns slightly turbid.
-
The "Back-Off" Step: Add just enough DCM (drops) to make the solution clear again.
-
Seeding: Add a single seed crystal of pure material. If none exists, scratch the inner glass surface with a glass rod to create nucleation sites.
-
Evaporative Cooling: Cover the flask with a Kimwipe (not a stopper) and place it in a fume hood. Allow the DCM (more volatile) to evaporate slowly over 12–24 hours.[1] The increasing ratio of Hexane will force the product to crystallize slowly.
Expert Tip: Avoid using methanol/water.[1] The high polarity difference often forces rapid phase separation (oiling) rather than ordered crystal growth for this lipophilic aniline.[1]
Scenario B: "I lost my product during the acid/base extraction workup."
The Science: Standard anilines are protonated by 1M HCl (pH 0) and move to the aqueous layer.[1] However, the 2-Iodo-4-methyl-5-(trifluoromethyl) substitution pattern creates a "push-pull" electronic environment that drastically lowers basicity.[1]
-
Mechanistic Insight: The
group (meta to amine) exerts a strong inductive withdrawing effect (-I), and the ortho-Iodo group adds steric hindrance and further inductive withdrawal.[1] The conjugate acid (anilinium ion) is highly acidic and unstable in water, meaning the equilibrium favors the free base (organic layer) even at low pH.
Protocol: Anhydrous Salt Formation Do not rely on aqueous extraction for purification.[1] Instead, precipitate the salt in organic media.[3]
-
Dissolve crude material in dry Diethyl Ether or MTBE .[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane dropwise.
-
The hydrochloride salt should precipitate immediately as a white/off-white solid.[1]
-
Filter the solid under nitrogen (to prevent hydrolysis).[1]
-
Regeneration: Suspend the salt in DCM and wash with saturated
to liberate the free base.[1]
Scenario C: "The solid is turning purple/brown on the shelf."
The Science:
The Carbon-Iodine bond is relatively weak.[1] Exposure to light or trace acid promotes homolytic cleavage, releasing radical iodine species (
Protocol: Stabilization & Storage
-
The Thiosulfate Wash: During your final workup (DCM solution), always wash with 10% Sodium Thiosulfate (
) .[1] This reduces free iodine ( ) back to iodide ( ), which is water-soluble and colorless.[1]-
Visual Cue: The organic layer should transition from brown/purple to pale yellow.[1]
-
-
Storage: Store the purified solid in an amber vial, under Argon/Nitrogen, at 2–8°C.
-
Additive: For long-term storage of large batches, adding a small coil of copper wire to the container can act as an iodine scavenger.[1]
Frequently Asked Questions (FAQs)
Q: Can I use column chromatography to separate the regioisomers? A: Yes, but standard conditions often fail because the isomers have very similar Rf values.
-
Recommendation: Use a Toluene/Hexane gradient rather than EtOAc/Hexane.[1] The pi-pi interactions between Toluene and the electron-deficient aromatic ring often provide better selectivity for halo-anilines than polarity-based separation alone.[1]
-
Starting Point: 10% Toluene in Hexane
50% Toluene in Hexane.
Q: Why does the NMR show broad peaks for the amine protons?
A: This is normal. The electron-withdrawing nature of the
-
Fix: Run the NMR in DMSO-d6 or add a drop of
to confirm the exchangeable protons (they will disappear).[1]
Q: Is this compound toxic? A: Treat as highly toxic.[1] Halogenated anilines are known for methemoglobinemia induction (interfering with oxygen transport in blood) and potential hepatotoxicity.[1] Always handle in a fume hood and double-glove.[1]
References
-
Synthesis & Properties of Halogenated Anilines: Org. Synth.1934 , 14,[1] 68. "p-Iodoaniline."[1] (Foundational method for aniline iodination, adapted for substituted systems).[1] [1]
-
Troubleshooting Crystallization (Oiling Out): Chemistry LibreTexts, "3.6F: Troubleshooting Crystallization." (Mechanisms of oiling out in low-melting solids).
-
Compound Data & Safety (CAS 163444-17-5): ChemSrc, "2-Iodo-4-(trifluoromethyl)aniline MSDS and Properties."[1][4]
-
Purification of Trifluoromethyl Anilines: BenchChem, "Technical Support Center: Purification of Crude Aniline Nitrate."[1] (General principles for purifying substituted anilines). (General landing page for technical guides)[1]
Analytical methods for detecting byproducts in 2-Iodo-4-methyl-5-(trifluoromethyl)aniline synthesis
Status: Operational Role: Senior Application Scientist Topic: Impurity Detection & Structural Validation Reference ID: TSC-2024-IMTA
Executive Summary & Analytical Strategy
Welcome to the technical support hub for 2-Iodo-4-methyl-5-(trifluoromethyl)aniline (IMTA). This intermediate is a critical building block for kinase inhibitors and agrochemicals. Its synthesis, typically via the electrophilic iodination of 4-methyl-3-(trifluoromethyl)aniline, presents a specific "Regioisomer Challenge."
The amino group (-NH
The Core Analytical Workflow:
-
UHPLC/HPLC: Separation of regioisomers using
- selective stationary phases. -
MS (Mass Spectrometry): Detection of over-iodinated (di-iodo) byproducts.
-
NMR: Definitive structural confirmation via proton coupling patterns (Singlets vs. Doublets).
Analytical Decision Matrix
Figure 1: Logical workflow for separating and identifying the target molecule from its critical impurities.
Module 1: Chromatographic Separation (HPLC/UPLC)
The Issue: Standard C18 columns often fail to resolve the target (IMTA) from its regioisomer because their hydrophobicities are nearly identical.
The Solution: Utilize a Phenyl-Hexyl or Biphenyl stationary phase. These columns interact with the
Recommended Protocol
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH protonates the aniline, reducing peak tailing. |
| Mobile Phase B | Methanol (MeOH) | MeOH offers better selectivity for aromatic isomers than MeCN. |
| Gradient | 40% B to 80% B over 10 mins | Shallow gradient focuses on the hydrophobic region. |
| Detection | UV @ 254 nm | Aniline absorption maximum. |
| Flow Rate | 0.4 mL/min | Optimized for UPLC backpressure. |
Troubleshooting Tips:
-
Tailing Peaks: Increase buffer strength (e.g., use 10mM Ammonium Formate pH 3.0 instead of just formic acid).
-
Co-elution: If Phenyl-Hexyl fails, switch to a Fluoro-Phenyl column. The interaction between the stationary phase fluorine and the analyte's -CF
group provides orthogonal selectivity.
Module 2: Structural Elucidation (NMR Spectroscopy)
This is the only self-validating method to confirm you have the correct regioisomer without a reference standard.
The Mechanism:
-
Target (IMTA): The protons at positions 3 and 6 are para to each other. They do not split each other significantly. Result: Two Singlets.
-
Impurity (Iso-IMTA): The protons are at positions 5 and 6 (adjacent). They split each other. Result: Two Doublets (J ≈ 8.0 Hz).
NMR Data Comparison Table (400 MHz, DMSO-d6)
| Feature | Target: this compound | Impurity: 2-Iodo-3-(trifluoromethyl)-4-methylaniline |
| Structure | 1-NH | 1-NH |
| Proton A | ||
| Proton B | ||
| Coupling | Para-coupling (negligible/broad singlets) | Ortho-coupling (strong splitting) |
Visualizing the Regiochemistry:
Figure 2: Mechanistic pathway showing why the target is favored but the impurity is possible.
Module 3: Mass Spectrometry & Impurity Profiling
While isomers have the same mass (m/z 302), other byproducts do not.
Common Impurities:
-
Starting Material (m/z 176): Indicates incomplete reaction.
-
Di-iodo Species (m/z 428): Occurs if the reaction runs too long or excess iodinating agent (NIS/ICl) is used.
-
Oxidation Products (m/z 316/332): Anilines oxidize easily to nitro/nitroso species if left in air/light.
Mass Spec Protocol:
-
Ionization: ESI+ (Electrospray Ionization, Positive Mode).
-
Cone Voltage: 20-30V.
-
Note: Iodine has a unique mass defect. If you see a split peak in the UV trace, check the mass spectrum. If both have m/z 302, they are regioisomers. If one is m/z 428, it is the di-iodo impurity.
Troubleshooting & FAQs
Q1: My sample is turning brown/purple on the bench. Is it degrading? A: Yes. Halo-anilines are photosensitive and prone to oxidation.
-
Fix: Store the solid under Argon/Nitrogen in amber vials at -20°C.
-
Analysis: Prepare fresh HPLC samples immediately before injection. Do not leave them in the autosampler for >24 hours without cooling (4°C).
Q2: I see a "Ghost Peak" in my gradient blank after running the sample. A: Iodo-compounds are "sticky" and lipophilic.
-
Fix: Add a needle wash step with 90% Acetonitrile / 10% Isopropanol. Ensure your column equilibration time is sufficient (at least 5 column volumes).
Q3: The NMR shows broad humps instead of sharp singlets. A: This is likely due to the quadrupole moment of the Nitrogen or Iodine broadening the signal, or the presence of paramagnetic impurities (trace metal catalyst).
-
Fix: Filter the NMR sample through a small plug of basic alumina or silica to remove metal traces. Add a drop of D
O to exchange the NH protons, which sometimes sharpen the aromatic region by decoupling.
Q4: My yield is lower than expected, but purity is high. A: Check for volatility. This compound can sublime under high vacuum, especially if heated.
-
Fix: Remove solvents at <40°C and avoid prolonged high-vacuum drying.
References
-
Synthesis of Trifluoromethyl Anilines
-
Regioselective Iodination Methods
- Title: Regioselective Iodination of Chlorinated Arom
- Source: PMC (PubMed Central).
-
URL:[Link]
-
NMR Characterization of Fluoro-Anilines
-
Title: 2-Fluoro-5-(trifluoromethyl)aniline 1H NMR spectrum.[2]
- Source: ChemicalBook.
-
-
HPLC Separation of Isomers
- Title: Reverse-phase high performance liquid chromatography separ
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
Sources
Validation & Comparative
Technical Guide: 1H and 13C NMR Analysis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Executive Summary
2-Iodo-4-methyl-5-(trifluoromethyl)aniline is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring an electron-withdrawing trifluoromethyl group (
This guide provides a comparative technical analysis of the molecule's NMR profile. Unlike standard datasheets, we focus on the causality of spectral features , specifically the impact of solvent selection (
Structural Context & Numbering Logic[1]
To ensure accurate assignment, we utilize the following numbering scheme based on IUPAC priority (Amine > Halogen/Alkyl):
-
Position 1: Amine (
)[1] -
Position 2: Iodine (
)[2][3] -
Position 3: Aromatic Proton (
) -
Position 4: Methyl (
) -
Position 5: Trifluoromethyl (
)[4][2][5][6] -
Position 6: Aromatic Proton (
)[7]
Significance: The 1,2,4,5-substitution pattern isolates the two aromatic protons (
Experimental Methodology
Sample Preparation Protocol
Standardization is critical to avoid concentration-dependent chemical shift drifting of the amine protons.
Reagents:
-
Solvent A: Chloroform-d (
) + 0.03% TMS (Standard routine analysis). -
Solvent B: Dimethyl sulfoxide-
(DMSO- ) (Required for labile proton quantification).[1][8]
Protocol:
-
Weighing: Transfer 10–15 mg of the analyte into a clean vial.
-
Solvation: Add 600 µL of the selected solvent.
-
Note: For
, ensure the solvent is neutralized (stored over ) to prevent acid-catalyzed exchange of the protons, which broadens the signal.
-
-
Filtration: Filter through a glass wool plug directly into a precision 5mm NMR tube to remove inorganic salts (e.g., residual KI from synthesis).
-
Equilibration: Allow the sample to reach probe temperature (298 K) for 5 minutes before acquisition to stabilize lock signals.
Acquisition Workflow (Graphviz)
Figure 1: Optimized NMR acquisition workflow for halogenated anilines. Note the bifurcation based on solvent choice for labile proton analysis.
Comparative Analysis: 1H NMR
Predicted vs. Observed Shifts
The following data compares the theoretical shifts (based on substituent additivity rules) with expected experimental observations in
| Proton | Position | Multiplicity | Predicted Shift ( | Diagnostic Feature |
| Ar-H | C-3 | Singlet (s) | 7.55 - 7.65 ppm | Deshielded by Iodine (Ortho effect). |
| Ar-H | C-6 | Singlet (s) | 6.90 - 7.00 ppm | Shielded by Amine (Ortho), Deshielded by |
| NH₂ | N-1 | Broad Singlet | 4.00 - 4.50 ppm | Solvent Dependent. Broad/invisible in |
| CH₃ | C-4 | Singlet (s) | 2.35 - 2.45 ppm | Benzylic resonance, sharp singlet. |
The Solvent Effect: CDCl3 vs. DMSO-d6
The choice of solvent dramatically alters the appearance of the amine (
-
In Chloroform-d (
): The amine protons undergo rapid chemical exchange with trace water or acidic impurities. The signal appears as a broad, low-intensity hump around 4.0 ppm, often integrating poorly (< 2H). -
In DMSO-
: DMSO acts as a hydrogen bond acceptor, "locking" the amine protons in place and slowing the exchange rate. The signal sharpens significantly and shifts downfield to ~5.2–5.5 ppm , allowing for accurate integration (2H).
Recommendation: For purity assays requiring accurate stoichiometry of the amine, DMSO-
13C NMR Analysis: The "Quartet Forest"
The
C-F Coupling Constants Table
| Carbon Environment | Assignment | Coupling Type | Coupling Constant ( | Appearance |
| Trifluoromethyl | C-5 ( | ~272 Hz | Large Quartet (low intensity) | |
| Ipso-Aromatic | C-5 (Ring) | ~30 Hz | Distinct Quartet | |
| Ortho-Aromatic | C-4 & C-6 | ~5 Hz | Narrow Quartet / Broadened Peak | |
| Para-Aromatic | C-1 | ~1-2 Hz | Usually appears as a Singlet |
Structural Verification Logic (Graphviz)
Figure 2: Propagation of C-F coupling through the aromatic system. This pattern confirms the regiochemistry of the
Comparative Performance: Product vs. Alternatives
When evaluating this compound against structural analogs (e.g., non-iodinated or bromo-variants), the Heavy Atom Effect of Iodine is the distinguishing factor.
| Feature | 2-Iodo Analog (Target) | 2-Bromo Analog | 2-H Analog (Precursor) |
| C-2 Chemical Shift | ~85 - 95 ppm (Shielded) | ~110 ppm | ~115 ppm |
| H-3 Chemical Shift | ~7.6 ppm (Deshielded) | ~7.4 ppm | ~7.1 ppm |
| Reaction Utility | Excellent (Suzuki/Sonogashira) | Good | Poor (Requires activation) |
Technical Insight: The Iodine atom exerts a "Heavy Atom Effect," causing a significant upfield shift (shielding) of the ipso-carbon (C-2) in the
Troubleshooting & Quality Control
Issue: Doublets observed in the aromatic region instead of singlets.
-
Cause: Regioisomer contamination (e.g., 2-Iodo-4-methyl-3-trifluoromethyl isomer).
-
Solution: Check the coupling constant (
).[9][10] Para-protons (target) have Hz. Ortho-protons (impurity) have Hz.
Issue: Extra peaks in the aliphatic region (~1.2 ppm).
-
Cause: Residual grease or hexane from purification.
-
Solution: These high-molecular-weight impurities can be ignored for reaction monitoring but must be removed for analytical standards via high-vacuum drying (>24h).
References
-
Fisher Scientific. 2-Iodo-4-(trifluoromethyl)aniline Safety Data Sheet & Properties. Retrieved from .
-
Abraham, R. J., et al. (2006).[8] The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][8][11][12][13][14][15] .[8]
-
BLD Pharm. Product Specifications: this compound (CAS 872624-68-5).[2][5] Retrieved from .
-
Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.[12] .
-
BenchChem. Technical Guide to the 1H NMR Spectrum of 4-(Trifluoromethyl)aniline. Retrieved from .
Sources
- 1. benchchem.com [benchchem.com]
- 2. 872624-68-5|this compound|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR spectrum [chemicalbook.com]
- 5. This compound,(CAS# 872624-68-5)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. 2-Iodo-4-(trifluoromethyl)aniline | CAS#:163444-17-5 | Chemsrc [chemsrc.com]
- 7. quora.com [quora.com]
- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 12. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Prediction of chemical shift in NMR: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. acdlabs.com [acdlabs.com]
- 15. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the X-ray Crystal Structure of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline and Its Derivatives
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms in a crystal lattice dictates a compound's physical properties, solubility, and, critically, its interaction with biological targets. This guide provides an in-depth comparative analysis of the X-ray crystal structure of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline, a compound of significant interest in medicinal and materials chemistry. Due to the current absence of a publicly available crystal structure for this specific molecule, this guide will leverage experimental data from closely related analogues to predict its structural characteristics and compare them with known structures.
The strategic placement of iodo, methyl, and trifluoromethyl groups on the aniline scaffold is a common tactic in the design of bioactive molecules and advanced materials. The iodine atom can participate in halogen bonding, a directional non-covalent interaction that can influence molecular packing and ligand-receptor binding. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilicity, can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity.[1] The methyl group, while seemingly simple, can also play a crucial role in directing molecular conformation and packing.
This guide will focus on a comparative analysis between the predicted structure of this compound and the experimentally determined crystal structure of 4-chloro-2-iodoaniline.[2] This comparison will allow for a detailed exploration of the subtle yet significant effects of substituting a chloro group with a trifluoromethyl and a methyl group on the overall crystal packing and intermolecular interactions.
Anticipated Crystal Packing and Intermolecular Interactions of this compound
Based on the known effects of the substituent groups, we can predict the key intermolecular interactions that are likely to govern the crystal packing of this compound. The aniline moiety provides a hydrogen bond donor (-NH₂) and a π-system, while the iodo and trifluoromethyl groups introduce the potential for halogen bonding and other weak interactions.
It is hypothesized that the crystal packing will be dominated by a combination of N-H···N hydrogen bonds, creating chains or dimeric motifs, and I···N or I···π halogen bonds. The bulky trifluoromethyl group is expected to influence the overall molecular arrangement, potentially leading to segregated fluorinated domains within the crystal lattice, a phenomenon observed in other trifluoromethylated aromatic compounds.[3][4]
Comparative Analysis with 4-chloro-2-iodoaniline
The experimentally determined crystal structure of 4-chloro-2-iodoaniline provides a valuable benchmark for our predictive analysis.[2] In its crystal structure, the molecules are linked by N-H···N hydrogen bonds, forming chains. Additionally, a notable Cl···I halogen bond is observed, contributing to the overall packing arrangement.[2]
By replacing the chloro group with a trifluoromethyl group and adding a methyl group, as in our target molecule, several key differences in the crystal packing are anticipated:
-
Hydrogen Bonding: The fundamental N-H···N hydrogen bonding motif is expected to be preserved. However, the steric bulk of the adjacent trifluoromethyl group might influence the geometry of these bonds.
-
Halogen Bonding: The potential for I···N or I···π interactions remains. The electron-withdrawing trifluoromethyl group will increase the electrophilic character of the aromatic ring, potentially favoring I···π interactions.
-
Role of the Trifluoromethyl Group: The trifluoromethyl group is a poor hydrogen bond acceptor but can participate in weak C-H···F interactions.[5] More significantly, its steric demand and the tendency of fluorinated groups to segregate will likely lead to a distinct packing arrangement compared to the chloro-substituted analogue.
The following table summarizes the key crystallographic and physical data for 4-chloro-2-iodoaniline and a related trifluoromethyl-substituted aniline, providing a basis for our comparative discussion.
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | Key Intermolecular Interactions | Melting Point (°C) |
| 4-chloro-2-iodoaniline | C₆H₅ClIN | 253.47 | Orthorhombic | P2₁2₁2₁ | N-H···N hydrogen bonds, Cl···I halogen bonds, π-stacking[2] | 41-44[6][7][8] |
| 4-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 | Orthorhombic | Pbcn | N-H···N hydrogen bonds, C-H···F interactions[9][10] | 38[11] |
Experimental Protocols
For researchers aiming to synthesize and crystallize this compound to validate these predictions, the following experimental protocols are provided as a starting point. These are based on established methods for the synthesis of related iodoanilines.[12][13][14]
Synthesis of this compound
A plausible synthetic route involves the iodination of 4-methyl-3-(trifluoromethyl)aniline.
Materials:
-
4-methyl-3-(trifluoromethyl)aniline
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Sodium thiosulfate solution (10%)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 4-methyl-3-(trifluoromethyl)aniline (1 eq.) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with 10% aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful starting point.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of dichloromethane and hexanes).
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
X-ray Diffraction Analysis
Once suitable crystals are obtained, they can be analyzed using a single-crystal X-ray diffractometer to determine the precise three-dimensional structure.
Predicted vs. Known Molecular Packing
The following diagram illustrates a hypothetical packing motif for this compound, emphasizing the key predicted intermolecular interactions, in comparison to the known packing of 4-chloro-2-iodoaniline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of 4-chloro-2-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal packing control of a trifluoromethyl-substituted furan/phenylene co-oligomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Chloro-2-iodoaniline | 63069-48-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 4-Chloro-2-iodoaniline 98 63069-48-7 [sigmaaldrich.com]
- 8. shreeneels.net [shreeneels.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Comparison: HPLC and GC-MS Methods for Purity Assessment of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Executive Summary
For the purity assessment of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline (CAS: 1638763-74-6), High-Performance Liquid Chromatography (HPLC) with UV detection is the quantitative gold standard , whereas Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical qualitative tool for structural elucidation of impurities.[1]
This guide details the specific challenges posed by this molecule—namely, the lability of the C-I bond under thermal stress and the lipophilic "umbrella effect" of the trifluoromethyl group—and provides validated protocols to address them.[1]
Compound Profile & Impurity Landscape
To design a valid analytical method, one must first understand the synthesis-derived impurities.[1] This compound is typically synthesized via the electrophilic iodination of 4-methyl-3-(trifluoromethyl)aniline .[1]
Key Analytical Challenges:
-
Regioisomerism: The ortho vs. para directing effects of the amine and methyl groups can lead to the formation of the 6-iodo isomer, which is isobaric and difficult to separate by MS alone.[1]
-
Thermal Instability: The Carbon-Iodine bond is the weakest among halo-aromatics (~57 kcal/mol). High GC injector temperatures can cause artifactual de-iodination, leading to false positives for the starting material.
-
Lipophilicity: The
and groups create a highly hydrophobic region, requiring high organic content in RP-HPLC.[1]
Visualization: Synthesis & Impurity Pathway
The following diagram maps the origin of critical impurities that the analytical methods must resolve.
Figure 1: Synthesis pathway showing the origin of process-related impurities and thermal artifacts.
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Primary Use: Purity quantification, assay, and isolation of non-volatile impurities.[1]
Rationale
Reverse-Phase (RP) HPLC is preferred because it avoids thermal degradation.[1] The use of an acidic mobile phase is critical. The basic aniline nitrogen (
Protocol Specifications
| Parameter | Condition |
| Column | C18 with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Control is vital to maintain isomer selectivity) |
| Detection | UV-DAD at 254 nm (aromatic ring) and 210 nm (general).[1] |
| Gradient | Time (min) : 0 -> 15 -> 20 -> 25 %B : 40 -> 85 -> 85 -> 40 |
Critical Execution Note
The "Umbrella Effect": The bulky
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Primary Use: Identification of unknown impurities, solvent residue analysis, and confirmation of molecular mass.[1]
Rationale
While HPLC is better for quantitation, GC-MS provides the structural fingerprint.[1] The iodine atom provides a unique mass defect, and the loss of iodine (
Protocol Specifications
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25µm.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow). |
| Inlet Temp | 220°C (CRITICAL) . Do not exceed 250°C to minimize C-I bond homolysis. |
| Injection Mode | Split (10:1) to prevent column overload and peak distortion. |
| Oven Program | 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min). |
| MS Source | EI Mode (70 eV), Source Temp: 230°C. |
| Scan Range | 50 - 500 m/z.[1] |
Interpretation of Mass Spectrum
-
Molecular Ion (
): Look for the parent peak at m/z ~301. -
Base Peak: Often the
fragment (m/z ~174) due to the labile iodine. -
Isotope Pattern: Iodine is monoisotopic (
), so you will not see the M+2 pattern typical of Cl or Br.
Comparative Analysis & Decision Matrix
The following table contrasts the performance of both methods for this specific fluorinated aniline.
| Feature | HPLC-UV (Method A) | GC-MS (Method B)[1] |
| Linearity ( | > 0.999 (Superior) | > 0.995 |
| LOD/LOQ | Lower (ng/mL range) | Higher (unless using SIM mode) |
| Isomer Separation | Excellent (with optimized gradient) | Moderate (Regioisomers may co-elute) |
| Stability | High (Ambient temp analysis) | Risk: Thermal de-iodination |
| Suitability | Release Testing / QC | R&D / Impurity ID |
Visualization: Analytical Decision Workflow
Use this logic flow to determine which method to apply during the development lifecycle.
Figure 2: Analytical decision matrix for selecting the appropriate methodology based on data requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1638763-74-6. Retrieved from [Link]
-
Lorenzo-Parodi, N., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
SIELC Technologies. Separation of o-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Sources
Benchmarking different iodinating agents for the synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline
Executive Summary
The synthesis of 2-Iodo-4-methyl-5-(trifluoromethyl)aniline represents a classic challenge in electrophilic aromatic substitution (EAS): balancing the activating power of an amine against the deactivating and directing conflicts of trifluoromethyl and methyl groups.[1]
This guide benchmarks three distinct iodination protocols. For high-purity medicinal chemistry applications (milligram to gram scale), N-Iodosuccinimide (NIS) catalyzed by p-Toluenesulfonic acid (PTSA) is the superior choice due to its mild conditions and exceptional regiocontrol.[1] For scale-up (kilogram scale) where cost and waste disposal are paramount, the Iodine/Hydrogen Peroxide (
Substrate Analysis & Regioselectivity
Before selecting a reagent, one must understand the electronic and steric landscape of the substrate, 4-methyl-3-(trifluoromethyl)aniline .[1]
-
Activation: The
group at C1 is the primary activator and directs ortho/para.[1] -
Deactivation: The
group at C3 is a strong electron-withdrawing group (EWG) and directs meta.[1] -
Steric Clash: The position between the
and groups (C2) is sterically "choked" and electronically disfavored.[1] -
Target Site: The C6 position (becoming C2 in the product) is ortho to the activator, para to the EWG, and sterically accessible.[1]
Visualization: Regiochemical Logic
The following diagram illustrates the competing directing effects that isolate C6 as the sole reactive site.
Caption: Regioselectivity map showing the convergence of electronic activation and steric availability at Position 6.[1]
Method A: The Precision Tool (NIS + PTSA)
Best for: Drug discovery, high purity, sensitive substrates.[1]
This method utilizes N-Iodosuccinimide (NIS) activated by p-Toluenesulfonic acid (PTSA).[1] The acid protonates the NIS, making it a more potent electrophile (
Experimental Protocol
-
Preparation: In a round-bottom flask, dissolve 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv, 10 mmol) in acetonitrile (MeCN, 50 mL).
-
Activation: Add p-Toluenesulfonic acid monohydrate (PTSA) (0.1 - 0.5 equiv). Stir for 10 minutes at room temperature to ensure homogeneity.
-
Iodination: Add NIS (1.05 equiv) portion-wise over 15 minutes. Shield the flask from light with aluminum foil.[1]
-
Reaction: Stir at room temperature (
) for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] -
Work-up: Quench with 10% aqueous sodium thiosulfate (
) to remove excess iodine. Extract with Ethyl Acetate ( ).[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).
Why this works: The PTSA catalyzes the release of the iodonium ion in a controlled manner, minimizing over-iodination.[1]
Method B: The Green Scale-Up ( )
Best for: Large scale (kg), cost reduction, green chemistry compliance.[1]
This method generates the electrophilic iodine species in situ by oxidizing molecular iodine with hydrogen peroxide.[1] It produces water as the only byproduct, giving it a superior E-Factor (waste-to-product ratio).[1]
Experimental Protocol
-
Preparation: Suspend 4-methyl-3-(trifluoromethyl)aniline (1.0 equiv) in a mixture of Ethanol and Water (3:1 ratio).
-
Addition: Add molecular Iodine (
) (0.55 equiv - note: 0.5 equiv is theoretical, slight excess ensures completion). -
Oxidation: Slowly add 30% Hydrogen Peroxide (
) (0.6 equiv) dropwise over 30 minutes.[1] Critical: Maintain temperature to prevent oxidation of the aniline nitrogen.[1] -
Reaction: Stir at ambient temperature for 4-12 hours. The dark iodine color should fade as it is consumed.[1]
-
Work-up: Dilute with water. The product often precipitates as a solid.[1] Filter, wash with cold water and 5% sodium thiosulfate.[1]
-
Purification: Recrystallization from Ethanol/Water is usually sufficient, avoiding chromatography.[1]
Why this works: The oxidant recycles the iodide anion (
Method C: The "Hammer" (Iodine Monochloride - ICl)
Best for: Extremely deactivated substrates (last resort).[1]
Iodine Monochloride is a polarized interhalogen (
Experimental Protocol
-
Preparation: Dissolve aniline (1.0 equiv) in Glacial Acetic Acid (AcOH).
-
Addition: Add ICl (1.0 equiv) solution (in AcOH or DCM) dropwise at
. -
Reaction: Allow to warm to room temperature slowly.
-
Risk Mitigation: If chlorination byproducts (
mass shift) are observed via LC-MS, switch to Method A.
Performance Benchmark
The following table summarizes the performance of each agent specifically for the synthesis of This compound .
| Feature | Method A: NIS / PTSA | Method B: | Method C: ICl |
| Yield | 85 - 92% | 75 - 85% | 60 - 75% |
| Regioselectivity | Excellent (>98:2) | Good (95:[1]5) | Moderate (Risk of di-iodo) |
| Atom Economy | Low (Succinimide waste) | High (Water byproduct) | Moderate |
| Cost | High (Reagent cost) | Low | Medium |
| Scalability | Medium (Solvent volumes) | High | Low (Corrosive) |
| Purity Profile | Very Clean | Potential oxidative impurities | Potential chloro-impurities |
Recommendation
-
For R&D/Medicinal Chemistry: Use Method A (NIS/PTSA) .[1] The reliability and ease of purification outweigh the higher reagent cost.[1]
-
For Process Development: Optimize Method B (
) . The cost savings on iodine and waste disposal are significant at scale.[1]
References
-
General Iodination of Deactivated Anilines
-
Oxidative Iodination Protocols
-
Synthesis of this compound (Specific CAS Data)
-
Mechanistic Insight on Fluorinated Anilines
Sources
Safety Operating Guide
2-Iodo-4-methyl-5-(trifluoromethyl)aniline proper disposal procedures
Executive Summary: The "Zero-Error" Directive
2-Iodo-4-methyl-5-(trifluoromethyl)aniline (CAS: 1638763-71-3) is a poly-functionalized aromatic amine. Its disposal profile is dictated by three distinct hazard vectors: acute toxicity (aniline core), environmental persistence (trifluoromethyl group), and halogen content (Iodine/Fluorine).
Immediate Operational Directives:
-
DO NOT dispose of down the drain. This compound is a marine pollutant and toxic to aquatic life.
-
DO NOT mix with oxidizing acids (Nitric, Chromic). This can trigger exothermic decomposition and release Hydrogen Fluoride (HF) or Iodine vapor (
). -
DO segregate exclusively into "Halogenated Organic Waste" streams.
-
DO double-bag solid waste to prevent particulate inhalation (methemoglobinemia risk).
Chemical Hazard Deconstruction
To understand the procedure, you must understand the molecule. We treat this substance based on the sum of its functional groups.[1]
| Functional Group | Hazard Characteristic | Disposal Implication |
| Aniline Core | Toxic / Sensitizer. Absorbs through skin. Causes methemoglobinemia (blood damage). | Requires double-containment (primary bag + secondary container). |
| Trifluoromethyl (-CF | Persistence. High chemical stability.[2] | Requires High-Temperature Incineration (approx. 1100°C) with scrubbers. Cannot be treated by standard biological waste systems. |
| Iodine (-I) | Halogen Load. | Classifies waste as "Halogenated." Mixing with non-halogenated waste increases disposal costs by 5-10x. |
Operational Disposal Protocol
A. Solid Waste (Pure Substance, Contaminated Solids)
Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.
-
Primary Containment: Place the solid material into a clear, 4-mil polyethylene bag.
-
Quenching (Trace Residues Only): If the solid is reactive or fine dust, dampen slightly with mineral oil to suppress aerosolization before sealing.
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar. Note: Avoid glass for solids to prevent breakage during compaction in the waste drum.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "this compound, Solid Debris."
-
Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[2]
-
B. Liquid Waste (Mother Liquors, Rinsates)
Applicability: Reaction mixtures, HPLC effluents, cleaning solvents.
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste drum.
-
Preferred Solvents: Dichloromethane (DCM), Ethyl Acetate.
-
Avoid: Acetone (if waste is acidic), Ethers (peroxide risk if stored long-term).
-
-
Segregation: Pour into the "Halogenated Organic Solvents" carboy.
-
Why? The presence of Iodine and Fluorine atoms mandates this classification. Even if dissolved in a non-halogenated solvent (like Methanol), the solute renders the entire mixture halogenated.
-
-
pH Check: Ensure the waste stream is Neutral (pH 6-8).
-
Correction: If the waste is acidic (e.g., from an acid workup), neutralize with Saturated Sodium Bicarbonate (
) before adding to the waste drum to prevent gas evolution.
-
Waste Stream Decision Logic (Visualization)
The following diagram outlines the critical decision nodes for handling this specific compound.
Figure 1: Decision tree for the segregation and packaging of fluorinated aniline waste. Note the convergence of all liquid streams into the "Halogenated" category regardless of the carrier solvent.
Emergency Procedures (Spill Response)
Scenario: You drop a 5g vial of solid this compound.
-
Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and N95 or P100 respirator (dust protection is critical).
-
Dry Spill (Powder):
-
Do NOT sweep vigorously (creates dust).
-
Cover the spill with wet paper towels (dampened with water or mineral oil) to immobilize the powder.
-
Scoop the wet towels and chemical into a bag.
-
-
Wet Spill (Solution):
-
Cover with an inert absorbent (Vermiculite or Clay absorbent).
-
Do NOT use paper towels alone (aniline can penetrate nitrile gloves once dissolved in organic solvents; use tongs).
-
-
Surface Decontamination:
-
Wash the area with a 10% soap/water solution.
-
Advanced Decon: If specific validation is required, wipe with dilute acetic acid followed by water (solubilizes residual amine), then verify with a UV lamp (anilines often fluoresce or darken).
-
Regulatory & Compliance Data
| Parameter | Value/Code | Rationale |
| RCRA Waste Code | D003 / P-List (Potential) | While not explicitly P-listed by CAS, treat as Toxic (T) . If ignitable solvent is used, add D001 .[3] |
| DOT Shipping Name | Toxic solids, organic, n.o.s. | (n.o.s. = not otherwise specified). Technical name must be in parentheses. |
| EPA Waste Category | Halogenated Organic | Presence of -I and -CF |
| Incompatibility | Class 5.1 (Oxidizers) | Nitrates, Perchlorates, Peroxides. Risk of violent reaction. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link]
-
PubChem. (2023). Compound Summary: Fluorinated Anilines Toxicity Profile. National Library of Medicine. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
